[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a chloropyridine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or cyclization reactions involving the corresponding precursors .Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings which could potentially participate in pi-pi stacking interactions. The presence of the electronegative chlorine atom and the oxygen atom in the methoxy group could also lead to interesting electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chloropyridine group could undergo nucleophilic substitution reactions, and the oxadiazole ring could participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Biological Activities
Antidiabetic Screening
Novel dihydropyrimidine derivatives, which include oxadiazole rings similar to the specified compound, have been synthesized and evaluated for their antidiabetic activities using the α-amylase inhibition assay. This suggests potential applications in developing antidiabetic medications (Lalpara et al., 2021).
Antibacterial and Antifungal Evaluation
Derivatives containing oxadiazole fragments have demonstrated potential antibacterial and antifungal activities. This includes effectiveness against Candida tenuis and Aspergillus niger at low concentrations, indicating the compound's potential use in creating new antimicrobial agents (Voskienė et al., 2012).
Insecticidal Activity
A study on anthranilic diamides analogs containing 1,3,4-oxadiazole rings has highlighted the compound's significant insecticidal activities against the diamondback moth. This underscores its potential use in agricultural pest control (Qi et al., 2014).
Corrosion Inhibition
Corrosion Inhibition for Mild Steel
Pyrazole derivatives containing oxadiazole rings have been investigated as corrosion inhibitors for mild steel in acidic solutions, showing high efficiency. This application is crucial for protecting industrial machinery and infrastructure from corrosion (Yadav et al., 2015).
Optical and Material Science
Optical Properties
The synthesis and characterization of novel compounds containing oxadiazole rings have been explored for their optical properties. Such compounds exhibit specific UV-vis absorption and fluorescence, suggesting applications in optical materials and sensors (Jiang et al., 2012).
Future Directions
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c1-22-12-5-3-2-4-11(12)15-19-14(24-20-15)9-23-16(21)10-6-7-13(17)18-8-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHKOSFQNQZVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)COC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.